N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that features a brominated indole moiety and a cycloheptapyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps:
Bromination of Indole: The indole ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.
Formation of the Ethyl Linker: The brominated indole is then reacted with ethylamine to form the ethyl-linked intermediate.
Cycloheptapyridazine Formation: The cycloheptapyridazine core is synthesized through a multi-step process involving the condensation of appropriate precursors under controlled conditions.
Final Coupling: The ethyl-linked brominated indole is coupled with the cycloheptapyridazine derivative using standard amide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion to alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The indole moiety may interact with serotonin receptors, while the cycloheptapyridazine core could modulate enzyme activity or ion channels. These interactions can lead to changes in cellular signaling pathways, ultimately exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(5-CHLORO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE
- **N-[2-(5-FLUORO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE
Uniqueness
The presence of the bromine atom in N-[2-(5-BROMO-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chloro and fluoro analogs, which may have different pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C21H23BrN4O2 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[2-(5-bromoindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C21H23BrN4O2/c22-17-6-7-19-16(12-17)8-10-25(19)11-9-23-20(27)14-26-21(28)13-15-4-2-1-3-5-18(15)24-26/h6-8,10,12-13H,1-5,9,11,14H2,(H,23,27) |
InChI Key |
JBOFSXXJNSZOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
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